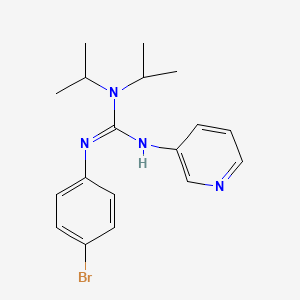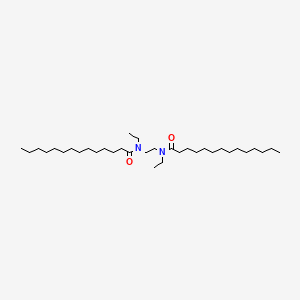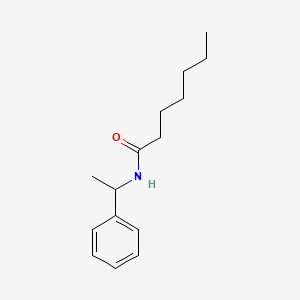
Heptanamide, N-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanamide, N-(1-phenylethyl)- is an organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . The molecular formula for Heptanamide, N-(1-phenylethyl)- is C15H23NO, and it is known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, N-(1-phenylethyl)- typically involves the reaction of heptanoic acid with 1-phenylethylamine. The process can be carried out using acyl chlorides or anhydrides as intermediates. For instance, heptanoyl chloride can react with 1-phenylethylamine to form the desired amide . The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of Heptanamide, N-(1-phenylethyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The purification process may include recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Heptanamide, N-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Heptanoic acid and phenylacetic acid.
Reduction: 1-phenylethylamine and heptane.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Heptanamide, N-(1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Heptanamide, N-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Heptanamide: A simpler fatty amide with a similar structure but lacking the phenylethyl group.
N-phenylethanamide: Another amide with a phenyl group but a shorter carbon chain.
Benzamide: Contains a benzene ring attached to the amide group.
Uniqueness
Heptanamide, N-(1-phenylethyl)- is unique due to its combination of a long carbon chain and a phenylethyl group. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
61765-20-6 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(1-phenylethyl)heptanamide |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-9-12-15(17)16-13(2)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,16,17) |
InChI Key |
FXPLHZDLLPHKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


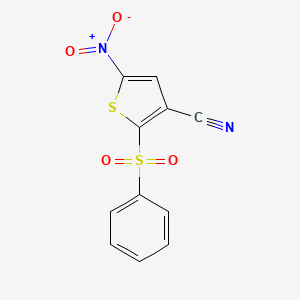
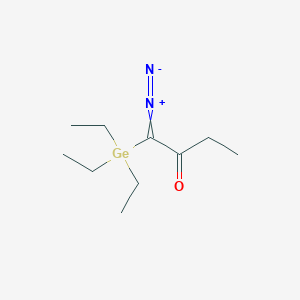
![Benzoic acid;4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol](/img/structure/B14544399.png)
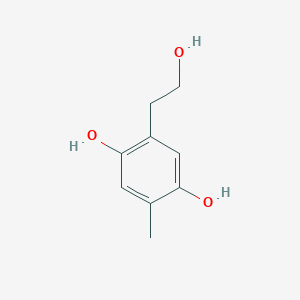
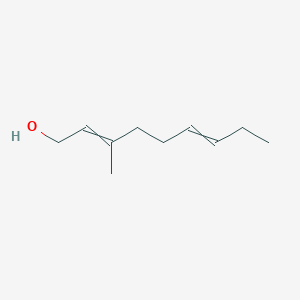

![Dimethyl [(3-chloro-5-methylphenyl)methyl]propanedioate](/img/structure/B14544431.png)
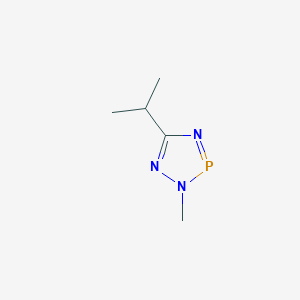
![2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-amine](/img/structure/B14544458.png)
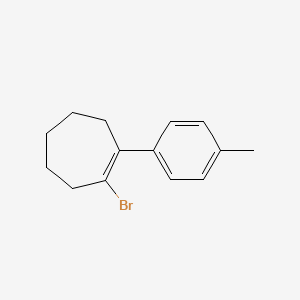
![4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol](/img/structure/B14544462.png)
![Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane](/img/structure/B14544464.png)
